molecular formula C18H18N2O2 B8466720 1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester

1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester

Cat. No. B8466720
M. Wt: 294.3 g/mol
InChI Key: MBVXEQLUVNXZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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properties

Product Name

1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 1-[(4-aminophenyl)methyl]indole-2-carboxylate

InChI

InChI=1S/C18H18N2O2/c1-2-22-18(21)17-11-14-5-3-4-6-16(14)20(17)12-13-7-9-15(19)10-8-13/h3-11H,2,12,19H2,1H3

InChI Key

MBVXEQLUVNXZLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A large excess of Raney® nickel was added in portions to a stirred solution of ethyl 1-(4-nitrobenzyl)-1H-indole-2-carboxylate (0.65 g, 2 mmol), hydrazine (0.5 mL, 16 mmol) in 25 mL of ethanol. After stirring at room temperature for 2 hours the catalyst was then removed by filtering through a short pad of Celite®521. The filtrate was concentrated to give ethyl 1-(4-aminobenzyl)-1H-indole-2-carboxylate (MS (ESI) m/z 294.2 (MH+) as a gummy solid. The gummy solid was then dissolved in 15 mL of methylene chloride. To the solution was added diisopropylethylamine (0.5 mL, 2.9 mmol) and biphenyl 4-sulfonyl chloride (0.5 g, 1.0 mmol). After being stirred at room temperature overnight the reaction was concentracted and the residue was re-dissolved in 15 mL of 2:1:1 THF/MeOH/water. Lithium hydroxide monohydrate (0.2 g, 4.8 mmol) was added and the mixture was stirred at room temperature overnight. Most of the organic solvents was removed and the reaction mixture was made acidic (pH 6) with glacial acetic acid, and the solid was collected and purified by semi-preparative HPLC. The product was collected based on UV absorption and concentrated to give the title compound as a brown solid (0.11 g, 22%): 1H NMR (DMSO-d6) δ 5.75 (s, 2H), 6.93 (d, J=8.9 Hz, 2H), 7.01 (d, J=8.9 Hz, 2H), 7.09 (t, J=8.0 Hz, 1H), 7.43 (t, J=8.0 Hz, 1H), 7.49 (s, 1H), 7.40-7.55 (m, 4H); 7.65-7.80 (m, 3H), 7.75-7.82 (m, 4H), 10.30 (s, 1H), 12.93 (s, 1H); HRMS calcd for C28H23N2O4S: 483.1367; found (ESI+): 483.1374; Anal. calcd for C28H22N2O4S .0.2H2O: C, 69.18; H, 4.64; N, 5.76. Found: C, 69.21; H, 4.60; N, 5.78.
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